2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide
CAS No.:
Cat. No.: VC13570850
Molecular Formula: C9H6BrF3INO
Molecular Weight: 407.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrF3INO |
|---|---|
| Molecular Weight | 407.95 g/mol |
| IUPAC Name | 2-bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide |
| Standard InChI | InChI=1S/C9H6BrF3INO/c10-7-2-1-5(14)3-6(7)8(16)15-4-9(11,12)13/h1-3H,4H2,(H,15,16) |
| Standard InChI Key | PMFQMIQXZTZXBP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1I)C(=O)NCC(F)(F)F)Br |
| Canonical SMILES | C1=CC(=C(C=C1I)C(=O)NCC(F)(F)F)Br |
Introduction
Overview
2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide (CAS 1873559-17-1) is a halogenated benzamide derivative with significant potential in pharmaceutical and organic synthesis applications. Characterized by its unique combination of bromine, iodine, and trifluoroethyl functional groups, this compound serves as a versatile intermediate in the development of bioactive molecules. This report synthesizes data from peer-reviewed publications, patents, and chemical databases to provide an exhaustive examination of its properties, synthesis, and applications .
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₉H₆BrF₃INO and a molecular weight of 407.95 g/mol. Its structure consists of a benzamide core substituted with bromine at position 2, iodine at position 5, and a 2,2,2-trifluoroethyl group attached to the amide nitrogen .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Number | 1873559-17-1 |
| IUPAC Name | 2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide |
| SMILES | O=C(c1cc(I)ccc1Br)NCC(F)(F)F |
| InChI Key | VSMPFXSSFDTHAL-UHFFFAOYSA-N |
Spectral Characteristics
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NMR: The proton NMR spectrum exhibits signals for aromatic protons (δ 7.5–8.0 ppm), the trifluoroethyl group (δ 3.8–4.2 ppm), and the amide proton (δ 10.2 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 408.95 ([M+H]⁺) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Bromination and Iodination: 2-Bromo-5-iodobenzoic acid is prepared by sequential halogenation of benzoic acid using N-bromosuccinimide (NBS) and iodine monochloride (ICl) in acetic acid .
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Amide Formation: The acid is converted to the corresponding benzamide by reaction with 2,2,2-trifluoroethylamine using coupling agents like HATU or EDCl .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NBS, ICl, CH₃COOH, 50°C, 6h | 72% |
| 2 | TFEA, EDCl, DMAP, DCM, rt, 12h | 85% |
Industrial-Scale Production
Optimized methods employ continuous flow reactors to enhance efficiency, achieving yields >90% with reduced reaction times . Key challenges include controlling regioselectivity during halogenation and minimizing racemization during amide coupling .
Physicochemical Properties
Thermal Stability
Solubility and Partitioning
| Solvent | Solubility (mg/mL) | Log P (octanol/water) |
|---|---|---|
| DMSO | 25.6 | 3.27 |
| Ethanol | 12.4 | — |
| Water | <0.1 | — |
The compound’s lipophilicity (Log P = 3.27) suggests favorable membrane permeability, making it suitable for drug discovery .
Applications in Pharmaceutical Chemistry
Antitumor Agents
Derivatives of this benzamide exhibit moderate antitumor activity by inhibiting kinase pathways. For example, α-aminophosphonate analogs show IC₅₀ values of 1.2–4.8 μM against breast cancer cell lines (MCF-7) .
Radiolabeling Precursor
The iodine atom allows for radioisotope incorporation (e.g., ¹²³I or ¹³¹I), enabling use in diagnostic imaging and targeted radiotherapy .
Table 3: Biological Activity Data
| Assay | Result |
|---|---|
| Cytotoxicity (MCF-7) | IC₅₀ = 3.4 μM |
| Plasma Stability (t₁/₂) | >24h (human, pH 7.4) |
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